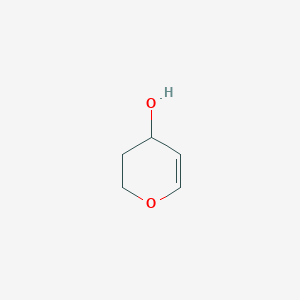

3,4-Dihydro-2H-pyran-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

123160-08-7 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

3,4-dihydro-2H-pyran-4-ol |

InChI |

InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1,3,5-6H,2,4H2 |

InChI Key |

PCLXAWDEFUMLGQ-UHFFFAOYSA-N |

SMILES |

C1COC=CC1O |

Canonical SMILES |

C1COC=CC1O |

Synonyms |

2H-Pyran, 3,4-dihydro-4-hydroxy- |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dihydro 2h Pyran 4 Ol and Its Functionalized Derivatives

Cyclization Reactions

Cyclization reactions represent a fundamental approach to the synthesis of the dihydropyran ring system. These methods involve the formation of the heterocyclic ring from an acyclic precursor through the creation of one or more carbon-oxygen or carbon-carbon bonds.

Prins Cyclization Strategies for Pyranol Formation

The Prins cyclization is a well-established and versatile acid-catalyzed reaction between an alkene and a carbonyl compound. tandfonline.com In the context of 3,4-dihydro-2H-pyran-4-ol synthesis, a variation of this reaction, often involving a homoallylic alcohol and an aldehyde, is a direct and widely utilized method for preparing tetrahydropyran-4-ol derivatives, which can be precursors to or share the core structure of dihydropyranols. tandfonline.com The reaction typically proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the hydroxyl group to form the pyran ring. researchgate.net

Strategies have been developed for the stereoselective construction of fused polycyclic systems containing the pyran ring via tandem Prins-type cyclizations. researchgate.netrsc.org For instance, the condensation of 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol with various aldehydes in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can lead to the formation of complex fused pyran-containing structures with high diastereoselectivity. researchgate.netrsc.org

Hetero-Diels-Alder Cycloaddition Approaches for Dihydropyran Scaffold Construction

The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings, including the 3,4-dihydro-2H-pyran scaffold. au.dkpsu.edu This [4+2] cycloaddition reaction typically involves a 1-oxa-1,3-butadiene (the heterodiene) and a dienophile (an alkene or alkyne). psu.edu For the synthesis of dihydropyrans, α,β-unsaturated carbonyl compounds are commonly employed as the heterodiene component, reacting with electron-rich alkenes in what is known as an inverse-electron-demand hetero-Diels-Alder reaction. au.dkorganic-chemistry.org

These reactions can be promoted by high temperatures or high pressures, and the reactivity of the system can be enhanced by introducing electron-withdrawing groups into the 1-oxa-1,3-butadiene system. psu.edu The cycloaddition of functionalized α,β-unsaturated carbonyl compounds with styrenes or enamides like N-vinyl-2-oxazolidinone can proceed with high regio- and diastereoselectivity, yielding highly substituted 3,4-dihydro-2H-pyran derivatives. znaturforsch.comrsc.orgnih.gov The stereochemical outcome of the reaction, leading to either cis or trans diastereoisomers, is influenced by the geometry of the heterodiene and the orientation (endo or exo) of the dienophile in the transition state. psu.edu

| Heterodiene | Dienophile | Conditions | Product | Yield (%) | Diastereoselectivity (cis:trans) |

| 3-Aryl-2-benzoyl-2-propenenitriles | Styrenes | Toluene, heat | 2,4,6-Triaryl-3,4-dihydro-2H-pyran-5-carbonitriles | 59-72 | Major: cis |

| 5-(4-Nitrobenzylidene)-1,3-dimethylbarbituric acid | Styrenes | Toluene, heat | 2H-Pyrano[2,3-d]pyrimidine-2,4(3H)-diones | 71-78 | Mixture of diastereomers |

| 3-Aryl-2-benzoyl-2-propenenitriles | N-vinyl-2-oxazolidinone | Toluene, heat | 4-Aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans | 37-65 | Major: cis |

Intramolecular Cyclization Pathways to Dihydropyranol Systems

Intramolecular cyclization offers an efficient route to dihydropyranol systems by forming the ring from a single precursor molecule containing all the necessary atoms. A foundational method involves the acid-catalyzed intramolecular cyclization of a hydroxy ketone, such as 4-hydroxy-2-pentanone, to form a dihydropyran-4-one, which can then be reduced to the corresponding dihydropyran-4-ol. This reaction is typically promoted by acids like sulfuric acid or p-toluenesulfonic acid.

More complex strategies involve the intramolecular cyclization of intermediates generated in situ. For example, the iodoalkoxylation of 3,4-dihydro-2H-pyran with dimethylacetylenecarbinol, followed by a Kucherov-type reaction, leads to the formation of heterocyclic compounds through the intramolecular cyclization of a ketohydroxyester intermediate. udhtu.edu.ua Another approach involves the titanium(III)-mediated radical cyclization of carbonyl compounds, which can furnish dihydrobenzopyranols. thieme-connect.de

Catalytic Approaches in Dihydropyranol Synthesis

The development of catalytic methods has revolutionized the synthesis of dihydropyranols, enabling milder reaction conditions, higher efficiency, and, crucially, control over stereochemistry.

Organocatalytic Transformations for Asymmetric Induction

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including functionalized dihydropyrans. au.dkd-nb.info These methods often rely on the formation of chiral intermediates that guide the stereochemical outcome of the reaction.

A notable example is the domino Michael-hemiacetalization reaction. d-nb.info This sequence can be initiated by the organocatalyzed Michael addition of a 1,3-dicarbonyl compound to an α-hydroxymethyl nitroalkene. d-nb.info The resulting intermediate then undergoes an intramolecular hemiacetalization to form a tetrahydropyranol, which can be subsequently dehydrated to the corresponding 3,4-dihydro-2H-pyran. d-nb.info The use of chiral organocatalysts, such as squaramides, can induce high levels of diastereo- and enantioselectivity. d-nb.info

Another organocatalytic approach involves the reaction of 1,3-cycloalkanediones with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine. au.dk This reaction proceeds via a Michael addition followed by a cyclization to afford 3,4-dihydropyran derivatives with excellent enantioselectivities. au.dk

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield (%) | Enantiomeric Excess (%) |

| (E)-2-Nitro-3-phenylprop-2-en-1-ol | Methyl 3-oxobutanoate | Squaramide derivative | Polyfunctionalized tetrahydropyranol | 59-91 | 71-99 |

| Cinnamaldehyde | 1,3-Cyclopentanedione | Chiral secondary amine | 3,4-Dihydropyran | Good | Excellent |

N-Heterocyclic carbenes (NHCs) have proven to be exceptionally versatile organocatalysts for a wide array of chemical transformations. researchgate.netisca.me Their unique electronic properties, characterized by a nucleophilic carbene center, allow for "umpolung" or polarity reversal of substrates, most notably aldehydes. isca.menih.gov

In the context of dihydropyran synthesis, NHCs catalyze annulation reactions between α,β-unsaturated aldehydes and various partners. For instance, the reaction of α,β-unsaturated aldehydes with benzyl (B1604629) ketones under oxidative conditions, catalyzed by an NHC, provides access to polysubstituted dihydropyranones. researchgate.net The NHC initially adds to the aldehyde to form a Breslow intermediate, which then acts as a nucleophile. youtube.com

NHC catalysis has also been employed in the synthesis of chiral selenylated dihydropyranones from α,β-unsaturated aldehydes and selenyl vinyl ketones with high yields and excellent enantioselectivities. mdpi.com Furthermore, NHC-catalyzed redox [4+2]-hetero-Diels-Alder reactions using α-aroyloxyaldehydes and unsaturated ketoesters have been developed, expanding the scope of NHC-catalyzed routes to dihydropyran-2-ones. mdpi.com These reactions often proceed through the formation of an acyl azolium intermediate. nih.gov

| Aldehyde Component | Ketone/Other Component | NHC Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (%) |

| α,β-Unsaturated aldehydes | Benzyl ketones | NHC, Oxidant | Polysubstituted dihydropyranones | Good | N/A |

| α,β-Unsaturated aldehydes | Selenyl vinyl ketones | Chiral NHC, Cs₂CO₃ | Chiral selenylated dihydropyranones | High | Excellent |

| α-Aroyloxyaldehydes | Unsaturated ketoesters | Chiral NHC | Dihydropyran-2-ones | N/A | High |

Domino Michael–Hemiacetalization Sequences

A powerful one-pot strategy for the synthesis of functionalized dihydropyran derivatives involves an organocatalyzed domino Michael–hemiacetalization reaction. d-nb.infonih.gov This sequence typically starts with the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated carbonyl compound, often an α-hydroxymethyl nitroalkene. The resulting intermediate then undergoes an intramolecular hemiacetalization to form a tetrahydropyranol. Subsequent dehydration of this intermediate furnishes the desired 3,4-dihydro-2H-pyran derivative. d-nb.infonih.govthieme-connect.com

This methodology has been successfully employed in the asymmetric synthesis of polyfunctionalized dihydro- and tetrahydropyrans. d-nb.infonih.gov By utilizing chiral organocatalysts, such as squaramides, it is possible to achieve good yields (59–91%) and moderate to excellent diastereoselectivities (26–98% de) and enantioselectivitäten (71–99% ee). d-nb.infonih.gov The reaction conditions, including catalyst loading and temperature, can be optimized to influence the reaction time and, to a lesser extent, the selectivity. d-nb.info For instance, the reaction proceeds at both 5 °C and -25 °C, with lower temperatures generally requiring longer reaction times. d-nb.info The catalyst loading can also be varied from 1 mol% to 10 mol% with minimal impact on yield or selectivity, primarily affecting the reaction duration. d-nb.info

The versatility of this method allows for the incorporation of various functional groups, including nitro, ester, ketone, and hydroxyl groups, as well as different substituents on aromatic rings attached to the pyran core. d-nb.infonih.gov The intermediate tetrahydropyranols can be further transformed into other derivatives, such as acetals and tetrahydro-2H-pyrans, highlighting the synthetic utility of this approach. d-nb.infonih.gov

A typical procedure involves the reaction of an α-hydroxymethyl nitroalkene with a 1,3-dicarbonyl compound in the presence of an organocatalyst. The subsequent dehydration of the intermediate tetrahydropyranol is often achieved using an acid catalyst like p-toluenesulfonic acid (PTSA) at elevated temperatures. d-nb.infothieme-connect.com

Table 1: Examples of Domino Michael–Hemiacetalization Reactions

| Michael Acceptor | 1,3-Dicarbonyl Compound | Catalyst | Product | Yield (%) | de (%) | ee (%) | Reference |

| (E)-2-nitro-3-phenylprop-2-en-1-ol | Methyl 3-oxobutanoate | Squaramide | Methyl (4R)-6-methyl-3-nitro-4-phenyl-3,4-dihydro-2H-pyran-5-carboxylate | 85 | 61-71 | >99 | d-nb.info |

| (E)-2-nitro-3-phenylprop-2-en-1-ol | Ethyl 3-oxobutanoate | Squaramide | Ethyl (4R)-6-methyl-3-nitro-4-phenyl-3,4-dihydro-2H-pyran-5-carboxylate | 85 | - | - | d-nb.info |

de = diastereomeric excess, ee = enantiomeric excess

Metal-Catalyzed Syntheses

Metal-catalyzed reactions provide a powerful and versatile platform for the synthesis of this compound and its derivatives. Various transition metals, including palladium, ruthenium, and copper, have been effectively utilized to catalyze the formation of the dihydropyran ring system through different mechanistic pathways.

Palladium-catalyzed intramolecular hydroalkoxylation of alkynols is a well-established method for the synthesis of dihydropyran derivatives. nih.govresearchgate.net This reaction typically involves the cyclization of a molecule containing both a hydroxyl group and an alkyne moiety. The palladium catalyst facilitates the addition of the hydroxyl group across the triple bond, leading to the formation of the heterocyclic ring. organic-chemistry.org

This methodology has been successfully applied in the asymmetric synthesis of dihydropyrans, affording products with good enantioselectivity. nih.govacs.orgnih.gov The use of chiral ligands in conjunction with a palladium(0) source and an acid co-catalyst, such as benzoic acid, is crucial for achieving high levels of stereocontrol. researchgate.net The reaction can be used to construct not only pyran rings but also other oxygen heterocycles like furans. researchgate.net

A key advantage of this method is its applicability to the synthesis of complex molecules. For instance, a palladium-catalyzed asymmetric intermolecular hydroalkoxylation, combined with a ring-closing metathesis reaction, serves as a key step in the synthesis of cyclohexyl-l-callipeltose, an aminodeoxysugar subunit of Callipeltoside A. acs.orgnih.gov Notably, by simply using the enantiomeric ligand, the unnatural diastereomer of the target compound can be synthesized with comparable efficiency. acs.orgnih.gov

The reaction conditions typically involve heating the alkynol substrate in the presence of a palladium catalyst, a ligand, and an acid in a suitable solvent like benzene (B151609). nih.gov

Table 2: Examples of Palladium-Catalyzed Hydroalkoxylation Reactions

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| Aminoalkynes | Pd2(dba)3·CHCl3/PhCOOH/renorphos | Nitrogen heterocycles | Good | Good | nih.gov |

| Alkynols | Pd2(dba)3·CHCl3/PhCOOH/renorphos | Oxygen heterocycles | Good | Good | nih.gov |

| Alkynylmethines | Pd2(dba)3·CHCl3/PhCOOH/renorphos | Carbocycles | Good | Good | nih.gov |

| (S)-4-methylpent-4-en-2-ol and cyclohexyloxyallene | Pd-catalyst | Dihydropyran intermediate | - | - | acs.orgnih.gov |

ee = enantiomeric excess

Ruthenium catalysts have proven to be highly effective in the synthesis of dihydropyran derivatives through various reaction pathways. caltech.eduresearchgate.net One notable method involves the cyclization of alkynals and alkynones to form 2-vinyldihydropyrans. researchgate.net This process is initiated by the mild generation of a catalytic ruthenium carbene from a terminal alkyne and (trimethylsilyl)diazomethane, which is then trapped by the carbonyl nucleophile. researchgate.net

Another significant ruthenium-catalyzed approach is the tandem ring-opening/ring-closing metathesis of cycloolefins, which can produce bicyclic molecules containing dihydropyran systems. caltech.edu The reactivity in these reactions is often dependent on the ring strain of the starting cycloolefin. caltech.edu

Furthermore, ruthenium complexes can catalyze the cycloisomerization of bis-homopropargylic alcohols to yield dihydropyrans. acs.org Interestingly, a switch in the catalyst from CpRu[(p-CH3O-C6H4)3P]2Cl to CpRu[(p-FC6H4)3P]2Cl can redirect the reaction from an oxidative cyclization that forms δ-lactones to a cycloisomerization that produces dihydropyrans. acs.org This catalytic divergence highlights the tunability of ruthenium-based systems.

Ruthenium-catalyzed hydrogen transfer reactions have also been utilized in the dynamic kinetic resolution of homoallylic alcohols, providing access to enantioenriched acetates that can be converted to 5,6-dihydropyran-2-ones. diva-portal.org

Table 3: Ruthenium-Catalyzed Synthesis of Dihydropyran Derivatives

| Starting Material(s) | Catalyst | Reaction Type | Product | Reference |

| Alkynals/Alkynones and (trimethylsilyl)diazomethane | Ruthenium carbene | Carbene cyclization | 2-Vinyldihydropyrans | researchgate.net |

| Dienynes | Ruthenium alkylidene | Ring-closing metathesis | Fused bicyclic dienes | caltech.edu |

| Bis-homopropargylic alcohols | CpRu[(p-FC6H4)3P]2Cl | Cycloisomerization | Dihydropyrans | acs.org |

| Homoallylic alcohols | Ru(CO)2Cl(η5-C5Ph5) | Dynamic kinetic resolution | Enantioenriched homoallylic acetates | diva-portal.org |

Copper-catalyzed reactions have emerged as a valuable tool for the synthesis of dihydropyran derivatives, often proceeding through mechanisms distinct from palladium and ruthenium catalysis. nih.govacs.org One prominent approach is the copper-catalyzed hetero-Diels-Alder reaction between α,β-unsaturated carbonyl compounds and enol ethers. acs.org The use of C2-symmetric bis(oxazoline) copper(II) complexes as catalysts allows for the enantioselective synthesis of dihydropyrans with high diastereoselectivity and enantioselectivity. acs.org This method is notable for its operational simplicity, tolerating low catalyst loadings and proceeding efficiently at room temperature. acs.org

Copper catalysis has also been employed in the synthesis of morpholinone-fused quaternary dihydropyrans via an oxidative alkoxylation process. nih.gov Additionally, copper-catalyzed cascade reactions, such as dehydrogenative oxidation followed by a hetero-Diels-Alder reaction, provide a convenient route to multi-substituted 2,3-dihydro-4H-pyran compounds from saturated ketones. researchgate.net

Beyond direct cyclizations, copper-catalyzed reactions can be used to generate precursors for dihydropyran synthesis. For example, copper-catalyzed 1,2-borocyclopropanation of aryl olefins with carbon monoxide can produce β-boryl cyclopropane (B1198618) derivatives, which are versatile synthetic intermediates. nih.gov

Table 4: Examples of Copper-Mediated Syntheses

| Reactants | Catalyst System | Reaction Type | Product | Reference |

| α,β-Unsaturated carbonyl compounds and enol ethers | Bis(oxazoline) Copper(II) complexes | Hetero-Diels-Alder | Dihydropyrans | acs.org |

| Saturated ketones | Copper catalyst | Dehydrogenative oxidation/Hetero-Diels-Alder | 2,3-Dihydro-4H-pyran derivatives | researchgate.net |

| Aryl olefins and CO | Copper catalyst | 1,2-Borocyclopropanation | β-Boryl cyclopropanes | nih.gov |

Asymmetric Synthesis and Stereocontrol of this compound Derivatives

The control of stereochemistry is a critical aspect of synthesizing this compound derivatives, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. Significant efforts have been dedicated to developing diastereoselective and enantioselective synthetic methods.

Diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran derivatives can be achieved through various strategies that control the relative configuration of newly formed stereocenters.

One effective method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.govsemanticscholar.org This approach leads to the formation of 3,4-dihydro-2H-pyran-4-carboxamides with high diastereoselectivity, yielding a single diastereomer. nih.govsemanticscholar.org The reaction proceeds through a regio- and diastereoselective transformation that includes an unusual quasi-hydrolysis of a cyano group. nih.gov The trans configuration of the substituents at the C2 and C4 positions of the pyran ring has been confirmed by X-ray diffraction analysis. nih.gov

Organocatalytic domino Michael-hemiacetalization reactions also offer a powerful tool for diastereoselective synthesis. d-nb.infonih.govthieme-connect.com Starting from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds, this method can produce polyfunctionalized dihydropyran derivatives with moderate to excellent diastereoselectivities (up to 98% de). d-nb.infonih.gov The stereochemical outcome of the initial Michael addition dictates the final diastereoselectivity. thieme-connect.com Subsequent transformations of the hemiacetal intermediate, such as reduction, can proceed with high diastereoselectivity, preserving the stereochemical integrity of the molecule. thieme-connect.com

Prins-type cyclizations represent another important strategy for diastereoselective dihydropyran synthesis. ijirt.orgmdpi.com For instance, the reaction of vinylsilyl alcohols with aldehydes can lead to the formation of cis-2,6-disubstituted dihydropyran derivatives with good diastereoselectivity. mdpi.com The stereoselectivity in these reactions is often influenced by the preferred transition state geometry of the cyclization of the intermediate oxocarbenium ion. ijirt.org

Table 5: Diastereoselective Synthesis of Dihydropyran Derivatives

| Starting Materials | Reaction Type | Product | Diastereoselectivity (dr or de) | Reference |

| 4-Oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes | Acid-catalyzed cyclization/quasi-hydrolysis | 3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamides | Single diastereomer | nih.govsemanticscholar.org |

| α-Hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds | Organocatalytic domino Michael-hemiacetalization | Polyfunctionalized dihydropyrans | Up to 98% de | d-nb.infonih.gov |

| Vinylsilyl alcohols and aldehydes | Silyl-Prins cyclization | cis-2,6-Disubstituted dihydropyrans | > 95:5 dr | mdpi.com |

| (E)-2-(2-nitrovinyl)phenols and aliphatic aldehydes | Domino Michael/hemiacetalization | cis-3,4-Disubstituted chroman-2-ones | - | mdpi.com |

dr = diastereomeric ratio, de = diastereomeric excess

Enantioselective Methodologies for Chiral Dihydropyranols

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and several powerful methods have been developed to access chiral dihydropyranols. These strategies rely on the influence of a chiral feature in the reaction, such as a catalyst, reagent, or auxiliary, to favor the formation of one enantiomer over the other. This process, known as asymmetric induction, is crucial for producing compounds with specific biological activities. Key approaches include organocatalysis and metal-based catalysis, which offer distinct advantages in terms of selectivity and substrate scope.

Organocatalytic domino reactions represent an efficient strategy for constructing polyfunctionalized chiral pyran derivatives. One notable example is the diastereo- and enantioselective synthesis of dihydropyrans through a domino Michael–hemiacetalization sequence. This reaction, starting from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds, can be catalyzed by chiral squaramides. The process yields tetrahydropyranol intermediates that can be dehydrated in a one-pot procedure to afford the corresponding 3,4-dihydro-2H-pyrans with good yields (59–91%) and high enantioselectivities (up to 99% ee).

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the synthesis of dihydropyranones, which are closely related to dihydropyranols. These reactions often proceed via [4+2] cycloaddition pathways, demonstrating high levels of enantioselectivity in the formation of the pyran ring.

Metal-catalyzed reactions provide another major avenue to chiral dihydropyranols. Chiral bis(oxazoline)-Cu(II) complexes, for instance, are effective catalysts for the inverse-electron-demand hetero-Diels-Alder reaction between α,β-unsaturated carbonyl compounds and electron-rich olefins, yielding dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org Similarly, gold(I) catalysts paired with chiral bisphosphine ligands have been successfully applied in enantioselective intermolecular [4+2] cycloadditions of propiolates and alkenes, leading to chiral α,β-unsaturated δ-lactones, which are valuable precursors for dihydropyran systems. nih.gov

A summary of selected enantioselective methodologies is presented below.

| Catalytic System | Reaction Type | Substrates | Key Features | Ref. |

| Chiral Squaramide | Domino Michael-Hemiacetalization | α-Hydroxymethyl nitroalkenes, 1,3-Dicarbonyls | High enantioselectivity (71-99% ee); forms polyfunctionalized products. | |

| C₂-Symmetric bis(oxazoline)-Cu(II) | Inverse-Demand Hetero-Diels-Alder | α,β-Unsaturated carbonyls, Enol ethers | High diastereo- and enantioselectivity for electron-poor heterodienes. | organic-chemistry.org |

| Chiral Bisphosphine-Au(I) | [4+2] Annulation | Propiolates, Alkenes | Produces chiral δ-lactones (up to 95% ee), precursors to dihydropyrans. | nih.gov |

| N-Heterocyclic Carbene (NHC) | [4+2] Cycloaddition | α,β-Unsaturated aldehydes, Pyrazolones | High yields and enantiomeric excesses (up to 99% ee) for dihydropyranones. |

Enzyme-Catalyzed Kinetic Resolution for Enantiopure Intermediates

Enzymatic kinetic resolution is a powerful and green method for obtaining enantiomerically pure compounds, particularly alcohols. jocpr.com This technique utilizes the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. jocpr.comnih.gov For racemic secondary alcohols like this compound, this typically involves an enantioselective acylation (transesterification) reaction. nih.gov

In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in the presence of an immobilized lipase (B570770) in a suitable organic solvent. researchgate.netnih.gov Lipases such as Candida antarctica lipase B (CALB), Amano Lipase PS-30, or lipases from Pseudomonas cepacia are frequently employed due to their high activity, stability, and enantioselectivity. researchgate.netnih.govresearchgate.netbeilstein-journals.org

The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, while the other enantiomer (e.g., the S-enantiomer) remains as an alcohol. nih.gov The reaction is monitored until approximately 50% conversion is reached, at which point both the resulting ester and the unreacted alcohol can be isolated with high enantiomeric excess. nih.govnih.gov The two enantiomerically enriched products can then be easily separated using standard chromatographic techniques. This method provides access to both enantiomers of the chiral intermediate from a single racemic starting material. jocpr.com While this resolution can be highly effective, a key limitation is that the maximum theoretical yield for a single desired enantiomer is 50%. jocpr.com

Derivatization from Precursor Molecules

Olefin Metathesis and Double Bond Migration Pathways

Olefin metathesis has become a transformative tool in organic synthesis for the formation of carbon-carbon double bonds. organic-chemistry.org A particularly elegant application is the ring-closing metathesis (RCM) followed by a tandem double bond migration, which provides direct access to cyclic enol ethers like 3,4-dihydro-2H-pyran from acyclic precursors. organic-chemistry.orgresearchgate.net

This sequence typically starts with a diallyl ether or a related diene. researchgate.net The RCM step is catalyzed by well-defined ruthenium carbene complexes, such as first or second-generation Grubbs' catalysts. organic-chemistry.orgorganic-chemistry.org This initial cyclization forms an unsaturated five- or six-membered oxygen-containing ring. Under specific conditions, the ruthenium catalyst can be converted in situ into a ruthenium hydride species, which is catalytically active for olefin isomerization. organic-chemistry.orgresearchgate.net This hydride species then facilitates the migration of the exocyclic or endocyclic double bond into the thermodynamically more stable enol ether position, yielding the 3,4-dihydro-2H-pyran structure. The activation of the ruthenium carbene complex to induce this double bond migration can often be achieved by the addition of a hydride source, such as sodium hydride (NaH) or sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This tandem RCM-isomerization strategy offers a highly efficient pathway to the dihydropyran core from simple, readily available starting materials. researchgate.net

Functional Group Interconversions on Dihydropyran Scaffolds

Once the 3,4-dihydro-2H-pyran ring system is constructed, its utility as a synthetic intermediate is greatly expanded through a variety of functional group interconversions (FGI). imperial.ac.ukfiveable.me These transformations allow for the modification of existing functional groups into new ones, enabling the synthesis of a diverse range of complex target molecules. fiveable.mevanderbilt.edu

The hydroxyl group at the C4 position of this compound is a key handle for derivatization. It can be readily oxidized to the corresponding ketone, 4-pyranone, using a range of standard oxidizing agents. Conversely, the enol ether double bond can undergo various addition reactions. For example, dihydroxylation using reagents like osmium tetroxide can install two new hydroxyl groups, leading to highly functionalized tetrahydropyran (B127337) diols. imperial.ac.uk Epoxidation of the double bond with a peroxyacid would yield a reactive epoxide intermediate, which can be opened by various nucleophiles to introduce substituents with high stereocontrol. imperial.ac.uk

The alcohol can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. vanderbilt.edu Furthermore, the hydroxyl group can be used as a directing group or protected to allow for selective reactions elsewhere on the molecule. imperial.ac.uk A common protecting group for alcohols is the tetrahydropyranyl (THP) ether, which is ironically formed by reacting an alcohol with dihydropyran itself, illustrating the versatile chemistry of this scaffold. imperial.ac.uk These FGI reactions are fundamental for elaborating the basic dihydropyran structure into more complex and biologically active compounds. fiveable.me

Chemical Reactivity and Mechanistic Studies of 3,4 Dihydro 2h Pyran 4 Ol

Reactivity Profiles of the Hydroxyl Moiety

The hydroxyl group at the C-4 position of the dihydropyran ring is a key site for chemical modification, enabling substitution, esterification, oxidation, and reduction reactions.

Substitution and Esterification Reactions

The hydroxyl group of 3,4-Dihydro-2H-pyran-4-ol can undergo nucleophilic substitution and esterification reactions, which are fundamental transformations in organic synthesis. These reactions allow for the introduction of a wide array of functional groups, thereby modifying the compound's physical and chemical properties. For instance, acid-catalyzed condensation of a related compound, 3,4-dihydro-2H-pyran-5-carbaldehyde, with N-substituted pyrazole-5-amines leads to the formation of pyrazolo[3,4-b]pyridines. chim.it When acetic acid is used as a solvent in such reactions, acylation of the hydroxyl group can occur as a side reaction. chim.it

| Reactant | Reagent/Solvent | Product | Reference |

| 3,4-dihydro-2H-pyran-5-carbaldehyde | N-substituted pyrazole-5-amines / Acetic Acid | Pyrazolo[3,4-b]pyridines (with hydroxyl acylation) | chim.it |

Oxidation and Reduction Transformations

The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone, 3,4-dihydro-2H-pyran-4-one. Common oxidizing agents for this transformation include chromium-based reagents like chromium trioxide. Conversely, the reduction of related β-carbonyl-substituted dihydropyrans with sodium borohydride (B1222165) (NaBH4) in methanol (B129727) has been shown to selectively proceed as a 1,2-addition to yield the corresponding allylic alcohols. chim.it

| Starting Material | Reagent | Product | Reference |

| (4R)-3,4-dihydro-2H-1-benzopyran-4-ol | Chromium trioxide (CrO₃) | Corresponding ketone | |

| β-carbonyl-substituted dihydropyrans | Sodium borohydride (NaBH₄) / Methanol | Allylic alcohols | chim.it |

Electrophilic and Nucleophilic Reactions of the Cyclic Unsaturated System

The double bond within the dihydropyran ring imparts unsaturation, making it susceptible to both electrophilic and nucleophilic attacks. The presence of the oxygen atom influences the electron density of the double bond, directing the regioselectivity of these reactions.

Additions to the Double Bond

The double bond in dihydropyrans is highly reactive towards electrophiles. For example, hydrochloric and hydrobromic acids add across the double bond of 3,4-dihydro-2H-pyran to form 2-halotetrahydropyrans. sigmaaldrich.com Similarly, chlorine and bromine add to yield 2,3-dihalo- and 2,3-dibromotetrahydropyrans. sigmaaldrich.com The halogen at the 2-position is particularly reactive, facilitating further substitutions. sigmaaldrich.com

| Reactant | Reagent | Product | Reference |

| 3,4-Dihydro-2H-pyran | HCl or HBr | 2-Halotetrahydropyran | sigmaaldrich.com |

| 3,4-Dihydro-2H-pyran | Cl₂ or Br₂ | 2,3-Dichloro- or 2,3-Dibromotetrahydropyran | sigmaaldrich.com |

Reactions with Carbon- and Nitrogen-Nucleophiles on Activated Dihydropyrans

β-Carbonyl-substituted dihydropyrans are particularly susceptible to nucleophilic attack due to the polarization of the C=C double bond. chim.it These "push-pull" systems can react with various nucleophiles, leading to either 1,4-addition (Michael addition) or 1,2-addition products. chim.it For instance, the reaction of β-trifluoroacetyldihydropyran with sodium cyanide in aqueous alcohol results in a pyrrolidinone derivative through a Michael addition followed by further transformations. chim.it Similarly, reactions with organometallic reagents like Grignard reagents can proceed via either 1,2- or 1,4-addition depending on the specific reagents and reaction conditions. chim.it For example, allylmagnesium bromide adds exclusively to the carbonyl group (1,2-addition) of dihydropyran-5-carbaldehyde. chim.it

Reactions with nitrogen nucleophiles are also common. For example, 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans react with hydrazines to form pyrazole (B372694) derivatives. chim.it

| Dihydropyran Derivative | Nucleophile | Product Type | Reference |

| β-trifluoroacetyldihydropyran | NaCN | Pyrrolidinone (via Michael addition) | chim.it |

| Dihydropyran-5-carbaldehyde | Allylmagnesium bromide | Secondary alcohol (1,2-addition) | chim.it |

| 5-Formyl- or 5-acyl-3,4-dihydro-2H-pyrans | Hydrazines | Pyrazole derivatives | chim.it |

Rearrangement Reactions

Rearrangement reactions can occur in dihydropyran systems, often catalyzed by acids or bases, or under thermal conditions. For instance, heating β-acyldihydropyrans in boiling benzene (B151609) with aqueous potassium hydroxide (B78521) can lead to a haloform cleavage and rearrangement to form 3,4-dihydro-2H-pyran-5-carboxylic acid. chim.it In some cases, these reactions can be accompanied by the addition of the solvent molecule to the double bond. chim.it A notable rearrangement is the Ferrier rearrangement, which has been utilized in the synthesis of derivatives of this compound. molaid.com

| Starting Material | Conditions | Product | Reference |

| β-acyldihydropyrans | Aqueous KOH, Benzene, Heat | 3,4-Dihydro-2H-pyran-5-carboxylic acid | chim.it |

| Benzyloxyacetaldehyde and Danishefsky's diene | (Following initial reaction) | (2S,4S)-2-benzyloxymethyl-3,4-dihydro-2H-pyran-4-ol (via Ferrier rearrangement) | molaid.com |

Functionalization Strategies and Synthetic Transformations

The strategic modification of this compound allows for the synthesis of a wide array of more complex molecules. The inherent reactivity of its functional groups can be harnessed to introduce new chemical entities, build upon the pyran scaffold, and generate derivatives with significant potential in various fields of chemical synthesis.

Introduction of Diverse Chemical Functionalities

The structure of this compound allows for functionalization at several key positions, primarily through reactions involving the hydroxyl group and the carbon-carbon double bond. While direct derivatization of the title compound is a subject of specific synthetic studies, the general reactivity of the dihydropyran ring system provides a clear indication of potential transformation pathways.

The double bond in the dihydropyran ring is susceptible to electrophilic addition. For instance, the addition of hydrohalic acids can lead to the formation of 2-halotetrahydropyrans. sigmaaldrich.com These halogenated intermediates are versatile precursors for further substitutions. Reaction with nucleophiles like cyanide can introduce a cyano group at the 2-position, while Grignard reagents can be used to install various alkyl groups at the same position. sigmaaldrich.com Halogenation with chlorine or bromine yields 2,3-dihalo derivatives, where the halogen at the 2-position is more reactive, enabling selective substitution to create 3-halo-2-substituted tetrahydropyrans. sigmaaldrich.com

Furthermore, the enol ether moiety within the dihydropyran structure can participate in cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction, to construct more complex polycyclic systems. The reactivity of the hydroxyl group itself, while a primary site for derivatization (e.g., etherification, esterification), also influences the outcome of reactions at other positions.

The introduction of carbonyl functionalities at other positions on the dihydropyran ring, creating derivatives like 5-formyl- or 5-acyl-3,4-dihydro-2H-pyrans, opens up a vast landscape of subsequent reactions. These derivatives can react with a multitude of C- and N-nucleophiles, leading to the formation of diverse heterocyclic systems. chim.it

Synthesis of Dihydropyran-Based Carboxamides

A significant transformation involving the dihydropyran scaffold is the synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. Research has demonstrated an efficient, diastereoselective method for preparing these compounds. This approach does not start from this compound itself, but rather constructs the functionalized dihydropyran ring in a novel transformation.

The synthesis involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles, which are adducts of tetracyanoethylene (B109619) (TCNE) and various ketones, with aldehydes in an acidic medium. chim.it This process is noteworthy for an unusual, regiospecific quasi-hydrolysis of a cyano group to a carboxamide group during the cyclization. The reaction proceeds with high diastereoselectivity, yielding functionalized 3,4-dihydro-2H-pyran-4-carboxamides in good yields. chim.it

The transformation is believed to proceed through a 6-imino-2,7-dioxabicyclo[3.2.1]octane intermediate. A remarkable aspect of this reaction is the unexpected resistance of the imine moiety to hydrolysis under the aqueous acidic conditions employed. chim.it

Table 1: Synthesis of Functionalized 3,4-Dihydro-2H-pyran-4-carboxamides

| Entry | Aldehyde (R) | Ketone Fragment | Product | Yield (%) | Diastereomeric Excess (de %) |

| 1 | 4-MeC₆H₄ | Cyclopentanone | 3,3-Dicyano-4-(4-methylphenyl)-spiro[cyclopentane-1,2'-(3,4-dihydro-2H-pyran)]-4-carboxamide | 69 | >98 |

| 2 | 4-MeOC₆H₄ | Cyclopentanone | 3,3-Dicyano-4-(4-methoxyphenyl)-spiro[cyclopentane-1,2'-(3,4-dihydro-2H-pyran)]-4-carboxamide | 65 | >98 |

| 3 | 4-ClC₆H₄ | Cyclopentanone | 4-(4-Chlorophenyl)-3,3-dicyano-spiro[cyclopentane-1,2'-(3,4-dihydro-2H-pyran)]-4-carboxamide | 68 | >98 |

| 4 | 4-MeC₆H₄ | Cyclohexanone | 3,3-Dicyano-4-(4-methylphenyl)-spiro[cyclohexane-1,2'-(3,4-dihydro-2H-pyran)]-4-carboxamide | 61 | >98 |

| 5 | 4-MeOC₆H₄ | Cyclohexanone | 3,3-Dicyano-4-(4-methoxyphenyl)-spiro[cyclohexane-1,2'-(3,4-dihydro-2H-pyran)]-4-carboxamide | 57 | >98 |

Data synthesized from research describing the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes. chim.it

Exploration of Benzopyranol Derivative Reactivity

Benzopyran structures, also known as chromanes and their derivatives, are significant motifs in many natural products and biologically active compounds. The synthesis of benzopyranol derivatives can be approached through various strategies, often involving the cyclization of phenolic precursors. For instance, 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds can be efficiently prepared by reacting phenol (B47542) compounds with gamma-butyrolactone (B3396035) compounds in the presence of a base, followed by acid-catalyzed ring closure.

However, the specific synthetic pathway to construct a benzopyranol derivative directly from this compound, and the subsequent exploration of that product's reactivity, is not extensively documented in the surveyed chemical literature. While the dihydropyran moiety can be a precursor to various cyclic systems, the direct annulation to form a benzene ring onto the this compound core appears to be a less common transformation. Research into the reactivity of benzopyranols typically focuses on derivatives synthesized through more established routes, such as those starting from phenolic compounds.

Theoretical and Computational Investigations of Dihydropyranol Systems

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical modeling is instrumental in elucidating the intricate details of chemical reactions involving dihydropyranol systems. By calculating the energies of reactants, products, and intermediate structures, chemists can map out the most likely pathways a reaction will follow.

Transition state analysis is a cornerstone of mechanistic computational chemistry. It involves locating the saddle point on a potential energy surface that connects reactants to products, known as the transition state. The energy of this state determines the activation energy of the reaction.

Studies on related dihydropyran systems have demonstrated the power of this approach. For instance, the thermal decomposition of various dihydropyrans, which proceeds through a concerted mechanism with a six-membered cyclic transition state, has been computationally examined. mdpi.com The activation free energies for these reactions are influenced by substituents on the pyran ring. mdpi.com Similarly, quantum-chemical modeling of the Cannizzaro reaction for 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde identified two possible reaction paths, each with a distinct transition state structure—one involving a one-center interaction and the other a two-center interaction. researchgate.net In the silyl-Prins cyclization to form dihydropyran derivatives, calculations revealed a very low energy profile, with an activation barrier for the transition state of only 2.7 kcal/mol. mdpi.com These examples underscore how computational analysis of transition states and energy profiles provides a quantitative understanding of reaction feasibility and kinetics.

Table 1: Calculated Activation Free Energy for Thermal Decomposition of Dihydropyran Derivatives This table illustrates the effect of methyl substituents on the activation energy of the decomposition reaction, as determined by computational studies.

| Compound | Substituent Position(s) | Activation Free Energy (kJ·mol⁻¹) |

| 3,6-dihydro-2H-pyran (DHP) | Unsubstituted | 196 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 4 | 190 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 2, 6 | 183 |

| Data sourced from a computational study using the PBE0/6-311+G(d,p) level of theory. mdpi.com |

Density Functional Theory (DFT) is a widely used computational method to predict and rationalize the selectivity (chemo-, regio-, and stereo-selectivity) of organic reactions. By comparing the activation energies of different possible reaction pathways, researchers can determine the most likely product.

For dihydropyran systems, DFT calculations have been successfully combined with experimental studies to reveal mechanistic insights into their synthesis. organic-chemistry.org In the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides, plausible reaction mechanisms were proposed to explain the observed high diastereoselectivity. nih.gov DFT has also been employed to understand the diastereodivergent chlorofluorination of alkenes, providing a rationale for the observed regiochemical outcomes through a 1,2-chloride shift mechanism. bris.ac.uk In studies of isoflavan-4-ols, which contain a dihydropyran-like ring, DFT calculations at the B3LYP/cc-pVTZ//B3LYP/6-31G(d,p) level of theory were used to assess conformational equilibria, which is crucial for understanding reaction selectivity. researchgate.net

Conformational Analysis and Interconversion Pathways

The three-dimensional shape of the dihydropyran ring is not static but exists as an equilibrium of different conformers. Understanding the relative energies of these conformers and the pathways for their interconversion is critical, as the dominant conformation can dictate the molecule's reactivity.

A Potential Energy Surface (PES) is a multidimensional plot that describes the energy of a molecule as a function of its geometry. libretexts.orgresearchgate.net By mapping the PES, chemists can identify stable conformers (local minima), transition states for interconversion (saddle points), and the energy barriers between them. wikipedia.org

For the parent compound, 3,4-dihydro-2H-pyran (34DHP), two-dimensional potential energy surfaces (2D PESs) have been constructed at the B3LYP/aug-cc-pVTZ level to investigate its conformational landscape. rsc.org This analysis revealed that in its ground state, the molecule exists as stable twisted conformers that interconvert through an asymmetric bent conformation. rsc.org The barrier for this interconversion through a metastable bent form was determined to be 2430 cm⁻¹. chemicalbook.com Upon ionization, the conformational interconversion pathway changes significantly, proceeding directly between half-bent conformers via a planar transition state. rsc.org

The presence of substituents on the dihydropyran ring can significantly influence the conformational equilibrium. The size and electronic nature of the substituent group can favor one conformation over others.

For instance, in tert-butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate, the six-membered ring adopts an envelope conformation where the bulky tert-butoxycarbonyl and isopropyl groups are in axial positions, while the phenyl group is equatorial. nih.gov Generally, substituents at the 4-position of a pyran ring, such as the hydroxyl group in 3,4-dihydro-2H-pyran-4-ol, are predicted to preferentially adopt an equatorial orientation to minimize steric strain. Computational studies on the thermal decomposition of methyl-substituted 3,6-dihydro-2H-pyrans showed that the substituents lower the activation energy, with the stabilizing effect being most pronounced when the substituent is at the C2 position. mdpi.com This is attributed to the substituent's effect on the electron density of the pyran ring in the transition state. mdpi.com

Table 2: Conformational Analysis of 3,4-dihydro-2H-pyran (34DHP) This table summarizes findings from PES mapping of the parent dihydropyran ring.

| State | Stable Conformer | Interconversion Pathway | Transition State Conformation |

| Neutral (S₀) | Twisted | Pseudorotational | Asymmetric Bent |

| Cationic (D₀) | Half-Bent | Direct Interconversion | Planar |

| Data sourced from VUV-MATI spectroscopy and B3LYP/aug-cc-pVTZ level calculations. rsc.org |

Prediction of Reactivity and Selectivity via Computational Chemistry

Beyond elucidating mechanisms of known reactions, computational chemistry serves as a predictive tool for chemical reactivity and selectivity. rsc.org By analyzing the electronic structure of a molecule, one can predict how it will behave in a chemical reaction.

Key to this prediction are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. ajchem-a.com For example, in a study of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, DFT calculations of local Fukui indices and the LUMO confirmed the C5 position as the preferred site for nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is also a crucial parameter for chemical reactivity. ajchem-a.com A smaller gap generally implies higher reactivity. These computational models, often integrated into machine learning frameworks, are increasingly used to predict the regio- and site-selectivity of organic reactions, aiding in synthesis planning. rsc.org For dihydropyranol systems, such predictions can guide the design of selective synthetic routes and help anticipate the outcomes of untried reactions.

Structure–Reactivity Relationship Studies

Theoretical and computational chemistry provides a powerful lens for examining the intricate relationship between the molecular structure of dihydropyranol systems and their chemical reactivity. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate energetic barriers, and predict how structural modifications will influence the outcome of a chemical transformation. These computational investigations offer deep insights into the electronic and steric effects that govern the reactivity of the dihydropyran ring.

A key area of investigation has been the thermal decomposition of dihydropyran structures. Computational studies have revealed that the stability and decomposition mechanism of these compounds are highly sensitive to the nature and position of substituents on the pyran ring. mdpi.com For instance, DFT calculations have been employed to study the thermal decomposition of various substituted 3,6-dihydro-2H-pyran molecules. The results indicate that the decomposition proceeds via a concerted mechanism involving a six-membered cyclic transition state. mdpi.com

The introduction of substituent groups, particularly at the 2, 4, and 6 positions, has been shown to significantly lower the activation energy of the reaction. mdpi.com This effect is attributed to the electronic influence of the substituents on the transition state. A computational analysis of the thermal decomposition of methyl-substituted 3,6-dihydro-2H-pyrans demonstrated a clear trend in the reduction of activation free energy, highlighting the structure-reactivity relationship. mdpi.com

| Compound | Temperature Range (K) | Calculated Activation Free Energy (kcal/mol) |

| 3,6-Dihydro-2H-pyran | 584 - 633 | 48.5 |

| 4-Methyl-3,6-dihydro-2H-pyran | 584 - 633 | 47.9 |

| 2,6-Dimethyl-3,6-dihydro-2H-pyran | 584 - 633 | 46.8 |

Table 1: Calculated activation free energies for the thermal decomposition of substituted dihydropyrans using the PBE0/6-311+G(d,p) level of theory. Data sourced from computational studies on dihydropyran thermal decomposition. mdpi.com

Furthermore, computational models have been instrumental in elucidating the mechanisms of complex, solvent-dependent reactions that yield dihydropyranols. In a study on the photocatalytic divergent cyclization of alkynyl aldehydes, DFT calculations were crucial in explaining the selective formation of 4-sulfonyl dihydropyranols over cyclopentenones. researchgate.net The calculations suggested that the choice of solvent dictates the reaction pathway. researchgate.net

In acetonitrile (B52724) (MeCN), the reaction is believed to proceed through a β-scission of an alkoxy radical intermediate, leading to the dihydropyranol product. researchgate.net Conversely, in N,N-dimethylacetamide (DMA), an unprecedented solvent-assisted 1,2-hydrogen transfer of the alkoxy radical is favored, resulting in the formation of a cyclopentenone. researchgate.net This demonstrates a profound structure-reactivity relationship that extends beyond the molecule itself to include the surrounding solvent environment.

| Solvent | Product | Yield (%) |

| DMA | 3-Sulfonyl cyclopentenone | 76 |

| MeCN | 3-Sulfonyl cyclopentenone | 5 |

| MeCN | 4-Sulfonyl dihydropyranol | 57 |

Table 2: Solvent-controlled product distribution in the photocatalytic cyclization of an alkynyl aldehyde. The data illustrates how the solvent environment dictates the reaction pathway and final product structure. researchgate.net

Quantum-chemical modeling has also been applied to understand the disproportionation of dihydropyran derivatives, such as in the Cannizzaro reaction of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. researchgate.net Semiempirical methods like RM1 have been used to model the reaction mechanism in ethanol. These studies proposed two potential reaction paths depending on the spatial arrangement of the reacting molecules, involving either a one-center or a two-center interaction in the transition state. researchgate.net Such detailed mechanistic insights are vital for controlling reaction outcomes and designing more efficient synthetic routes.

These theoretical and computational studies underscore the importance of molecular structure in determining the reactivity of dihydropyranol systems. By quantifying the effects of substituents and analyzing the energetics of different reaction pathways, computational chemistry serves as an indispensable tool for predicting and understanding the chemical behavior of this important class of heterocyclic compounds.

Advanced Spectroscopic and Analytical Characterization Techniques for 3,4 Dihydro 2h Pyran 4 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationwiley-vch.depitt.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3,4-Dihydro-2H-pyran-4-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopywiley-vch.degoogleapis.comgoogle.com

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity within the molecule. For derivatives of this compound, the ¹H NMR spectrum displays characteristic signals for the protons on the pyran ring and any substituents.

For instance, the ¹H NMR spectrum of 2-Phenyl-3,4-dihydro-2H-pyran-4-ol has been reported. ntu.edu.sg Similarly, detailed spectral data is available for more complex derivatives like (2S,4S)-2-[3-(tert-Butyldiphenylsiloxy)prop-1-ynyl]-3,4-dihydro-2H-pyran-4-ol, where signals are observed for the pyran ring protons as well as the aromatic protons of the TBDPS protecting group. rsc.org

Table 1: Example ¹H NMR Data for a this compound Derivative Data for (2S,4S)-2-[3-(tert-Butyldiphenylsiloxy)prop-1-ynyl]-3,4-dihydro-2H-pyran-4-ol in CDCl₃ rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.68-7.71 | m | Ar-H |

| 7.37-7.44 | m | Ar-H |

| 6.39 | dd | C6-H |

| 5.09 | ddd | C2-H |

| 4.89 | t | C5-H |

| 4.31 | d | SiOCH₂ |

| 4.12 | dd | C4-H |

| 2.16-2.20 | m | C3-H |

Carbon (¹³C) NMR Spectroscopypitt.edu

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone of this compound derivatives. For example, the spectrum of cis-(2R,3S)-2-ethyl-3,5-dimethyl-2H-pyran-4(3H)-one, a precursor to a dihydropyranol derivative, shows distinct peaks for the carbonyl carbon, vinylic carbons, and aliphatic carbons of the ring and its substituents. wiley-vch.de The ¹³C NMR data for various substituted pyran-4-ones, which are common precursors, have been extensively documented. rsc.org

Table 2: Example ¹³C NMR Data for a Dihydropyranone Precursor Data for cis-(2R,3S)-2-ethyl-3,5-dimethyl-2H-pyran-4(3H)-one in CDCl₃ wiley-vch.de

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 197.90 | C=O |

| 159.03 | Vinylic C |

| 111.99 | Vinylic C |

| 83.29 | C2 |

| 42.98 | C3 |

| 23.41 | Ethyl CH₂ |

| 10.52 | Methyl C |

| 9.63 | Methyl C |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. For example, the HRMS data for 2-Phenyl-3,4-dihydro-2H-pyran-4-ol yielded a mass that corresponded to the calculated value for its protonated form [M+H]⁺, C₁₁H₁₃O₂. ntu.edu.sg The molecular formula of the parent compound is C₅H₈O₂. nih.gov Gas-chromatography/mass spectrometry (GC-MS) is also utilized, particularly with chiral stationary phases, to analyze reaction products in the synthesis of related complex molecules. pitt.edu

Infrared (IR) Spectroscopy for Functional Group Identificationwiley-vch.de

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound and its derivatives, the IR spectrum will prominently feature a broad absorption band characteristic of the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹. figshare.com Additionally, strong absorptions corresponding to the C-O-C stretching of the ether linkage within the pyran ring are expected. For a derivative like 2-(3,5-dimethoxyphenyl)-2,3-dihydro-4H-pyran-4-one, characteristic bands were observed for the C=O group (1680 cm⁻¹) and aromatic C-H bonds (3071 cm⁻¹), which would be absent in the reduced dihydropyranol product. rsc.org

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3446 | O-H stretch (hydroxyl) figshare.com |

| ~3090 | =C-H stretch (vinylic) figshare.com |

Chiroptical Methods for Enantiomeric Excess Determination (e.g., HPLC with chiral columns)googleapis.comgoogle.com

Since this compound is chiral, methods to separate and quantify its enantiomers are critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the predominant technique for this purpose. pitt.edu The enantiomeric excess (ee) of chiral derivatives is determined by comparing the peak areas of the two enantiomers in the chromatogram. Researchers have successfully used columns like Chiralcel OD-H and Phenomenex Lux 5μ Cellulose-3 to resolve the enantiomers of various this compound derivatives. wiley-vch.dersc.orgpitt.edu The separation conditions, including the mobile phase (often a mixture of hexane (B92381) and isopropanol) and flow rate, are optimized to achieve baseline separation of the enantiomeric peaks. wiley-vch.dersc.org

Table 4: Example of Chiral HPLC Conditions for Enantiomeric Excess (ee) Determination Data for the cis isomer of 2-(2,4-dichlorophenyl)-3,5-dimethyl-2,3-dihydro-4H-pyran-4-one wiley-vch.de

| Parameter | Value |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane/2-propanol (98:2) |

| Flow Rate | 1.0 mL/min |

Future Research Directions and Perspectives

Development of Novel Stereoselective and Regioselective Synthetic Strategies

A primary focus for future research will be the development of sophisticated synthetic methodologies that allow for precise control over the stereochemistry and regiochemistry of 3,4-Dihydro-2H-pyran-4-ol and its derivatives. Current synthetic routes often result in mixtures of isomers, necessitating challenging and often inefficient purification steps.

Future investigations should prioritize the design and implementation of novel catalytic systems that can facilitate highly stereoselective syntheses. This includes the exploration of chiral catalysts for enantioselective reactions, yielding specific enantiomers of the dihydropyranol core. Furthermore, developing regioselective strategies to introduce substituents at desired positions on the pyran ring is crucial for creating a diverse library of compounds with tailored properties. An efficient diastereoselective approach has been developed for functionalized 3,4-dihydro-2H-pyran-4-carboxamides, which could serve as a methodological basis for the synthesis of the corresponding 4-ol derivatives. nih.govd-nb.info

Table 1: Potential Stereoselective and Regioselective Synthetic Approaches

| Synthetic Approach | Catalyst/Reagent Type | Desired Outcome | Potential Challenges |

| Asymmetric Hetero-Diels-Alder Reaction | Chiral Lewis Acids | Enantiomerically pure dihydropyranols | Substrate scope, catalyst stability |

| Kinetic Resolution | Chiral Acylating Agents | Separation of racemic mixtures | Lower theoretical yield |

| Regioselective Halogenation/Functionalization | Directed Metalation-Trapping | Site-specific introduction of substituents | Functional group tolerance |

| Intramolecular Cyclization of Functionalized Precursors | Transition Metal Catalysis | High control over ring formation | Precursor synthesis complexity |

Integration of Advanced Catalysis for Enhanced Efficiency

To move towards more sustainable and economically viable synthetic processes, the integration of advanced catalytic technologies is paramount. Future research should focus on replacing stoichiometric reagents with catalytic alternatives to minimize waste and improve atom economy.

This includes the investigation of biocatalysis, employing enzymes to perform specific transformations with high selectivity under mild reaction conditions. Additionally, the use of nanocatalysts and supported catalysts could offer advantages in terms of catalyst recovery and reusability, further enhancing the green credentials of the synthetic routes. Photocatalysis and electrocatalysis also represent exciting frontiers, potentially enabling novel reaction pathways that are inaccessible through traditional thermal methods. The development of an iron(III)-catalyzed synthesis for related pyran intermediates highlights the potential for mild and efficient catalytic methods. nih.gov

Exploration of Multifunctional Dihydropyranol Derivatives

The true potential of this compound lies in its capacity to serve as a scaffold for the creation of multifunctional derivatives. The hydroxyl group at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of a wide array of functional groups.

Future research should systematically explore the synthesis of derivatives bearing pharmacologically relevant moieties, photoactive groups, or polymerizable units. For example, esterification or etherification of the hydroxyl group could be used to attach bioactive molecules, leading to the development of novel prodrugs or targeted therapeutic agents. The incorporation of fluorophores or photosensitizers could yield new materials for imaging or photodynamic therapy. The versatility of the parent 3,4-dihydro-2H-pyran as a building block in pharmaceutical and chemical synthesis underscores the potential of its hydroxylated counterpart. nbinno.com

Interdisciplinary Applications and Collaborative Research Initiatives

Realizing the full application spectrum of this compound and its derivatives will necessitate a departure from siloed research efforts. Interdisciplinary collaborations will be key to exploring the potential of these compounds in diverse fields.

Chemists will need to work closely with biologists and pharmacologists to screen new derivatives for biological activity. Collaborations with materials scientists will be essential for developing novel polymers and functional materials. Furthermore, computational chemists can play a vital role in predicting the properties of new derivatives and guiding synthetic efforts. Establishing collaborative research initiatives and open-access databases to share synthetic protocols, characterization data, and biological screening results will accelerate the pace of discovery and innovation in this promising area of chemical research. dndi.orgschrodinger.com

Q & A

Q. What are the standard synthetic routes for 3,4-Dihydro-2H-pyran-4-ol, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Key steps may include:

- Cyclization : Formation of the pyran ring via acid- or base-catalyzed intramolecular reactions of diols or dienols.

- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to drive regioselective cyclization .

- Purification : Recrystallization from methanol or ethanol to isolate the product, monitored by TLC .

Critical parameters include temperature control (e.g., reflux conditions), solvent choice (polar aprotic solvents for stability), and pH adjustments to minimize side reactions .

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ring structure, stereochemistry, and hydroxyl group positioning. For example, the hydroxyl proton appears as a broad singlet near δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (102.13 g/mol for C₅H₁₀O₂) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies O-H stretches (~3200–3600 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (R20/22: Harmful if inhaled/swallowed) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (UN 1993) .

- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical control during synthesis?

Stereoselectivity is influenced by:

- Catalyst Design : Chiral auxiliaries or asymmetric catalysts (e.g., organocatalysts) to favor specific enantiomers .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, improving enantiomeric excess (ee) .

- Temperature Gradients : Lower temperatures reduce kinetic competition, favoring thermodynamically stable stereoisomers .

Validation via chiral HPLC or circular dichroism (CD) is recommended .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Ring Strain : The partially saturated pyran ring exhibits moderate strain, increasing susceptibility to nucleophilic attack at the C4 hydroxyl group .

- Hydrogen Bonding : Intramolecular H-bonding between the hydroxyl and ether oxygen stabilizes intermediates, directing regioselectivity .

- Leaving Group Activation : Protonation or Lewis acid coordination enhances electrophilicity at reaction sites .

Mechanistic studies using deuterium labeling or DFT calculations are advised .

Q. How can computational modeling (e.g., QSAR) predict the biological activity of this compound derivatives?

- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with bioactivity (e.g., enzyme inhibition) .

- Docking Simulations : Predict binding affinities to targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .

- ADMET Profiling : Assess pharmacokinetics (e.g., logP for membrane permeability) via tools like SwissADME .

Q. How should researchers address contradictions in spectroscopic or bioactivity data across studies?

- Data Triangulation : Cross-validate NMR/MS results with independent techniques (e.g., X-ray crystallography) .

- Meta-Analysis : Systematically compare reaction conditions (e.g., solvent purity, temperature) to identify confounding variables .

- Collaborative Reproducibility : Share raw data via open-access platforms (e.g., Zenodo) to enable peer verification .

Methodological Tables

Q. Table 1. Key Physical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 102.13 g/mol | |

| Melting Point | 45–48°C | |

| Boiling Point | 210–215°C (at 760 mmHg) | |

| Solubility | Miscible in polar solvents |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Open-chain diols | Incomplete cyclization | Prolonged reflux in acidic conditions |

| Dehydrated derivatives | Overheating | Strict temperature control (<100°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.